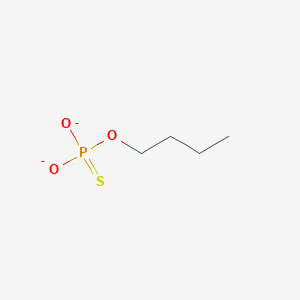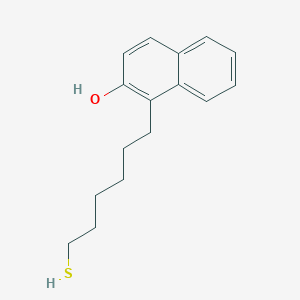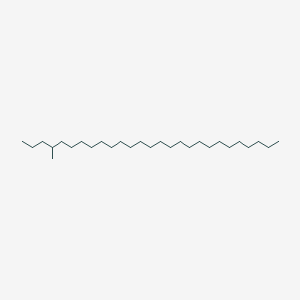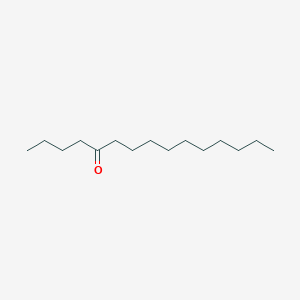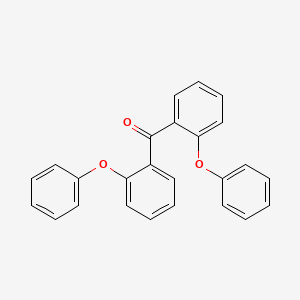
Methanone, bis(phenoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, bis(phenoxyphenyl)-, also known as 4,4’-diphenoxybenzophenone, is an organic compound with the molecular formula C25H18O3 and a molecular weight of 366.41 g/mol . This compound is characterized by the presence of two phenoxy groups attached to a central benzophenone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanone, bis(phenoxyphenyl)- can be synthesized through various methods. One common approach involves the reaction of benzophenone with phenol in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically occurs under reflux conditions with an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of methanone, bis(phenoxyphenyl)- may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, bis(phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and related reduced compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methanone, bis(phenoxyphenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of methanone, bis(phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins provide insights into its mode of action .
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: A structurally related compound with similar chemical properties.
4,4’-Dihydroxybenzophenone: Another derivative with hydroxyl groups instead of phenoxy groups.
Bis(4-methoxyphenyl)methanone: A compound with methoxy substituents on the phenyl rings.
Uniqueness
Methanone, bis(phenoxyphenyl)- is unique due to its specific substitution pattern and the presence of phenoxy groups.
Propiedades
Número CAS |
90317-54-7 |
|---|---|
Fórmula molecular |
C25H18O3 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
bis(2-phenoxyphenyl)methanone |
InChI |
InChI=1S/C25H18O3/c26-25(21-15-7-9-17-23(21)27-19-11-3-1-4-12-19)22-16-8-10-18-24(22)28-20-13-5-2-6-14-20/h1-18H |
Clave InChI |
KWSAFXPHUKJKPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


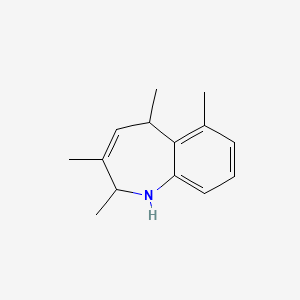
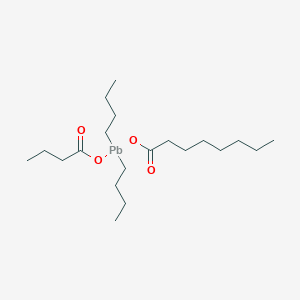
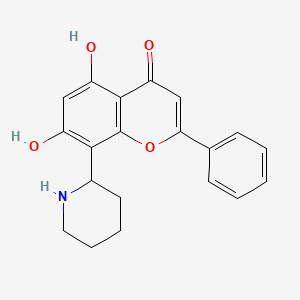
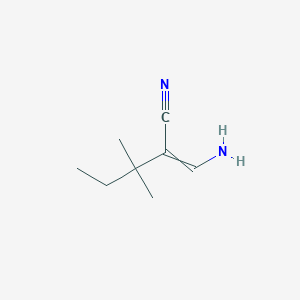
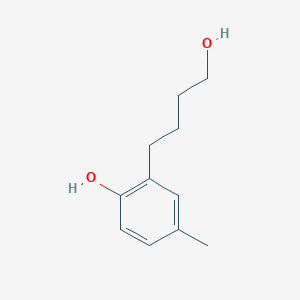
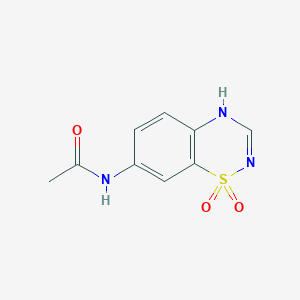
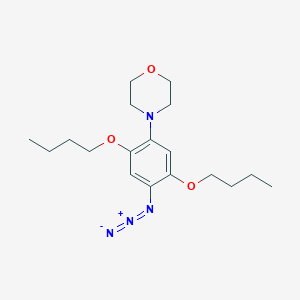
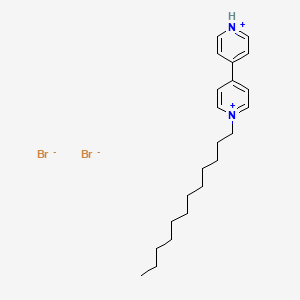
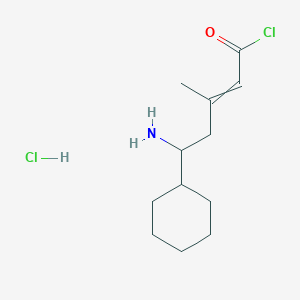
![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
